Diethyl 2-ethoxymalonate Diethyl 2-ethoxymalonate
Brand Name: Vulcanchem
CAS No.: 37555-99-0
VCID: VC3743185
InChI: InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
SMILES: CCOC(C(=O)OCC)C(=O)OCC
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol

Diethyl 2-ethoxymalonate

CAS No.: 37555-99-0

Cat. No.: VC3743185

Molecular Formula: C9H16O5

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-ethoxymalonate - 37555-99-0

Specification

CAS No. 37555-99-0
Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
IUPAC Name diethyl 2-ethoxypropanedioate
Standard InChI InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
Standard InChI Key PMIWYGMNGVBLCH-UHFFFAOYSA-N
SMILES CCOC(C(=O)OCC)C(=O)OCC
Canonical SMILES CCOC(C(=O)OCC)C(=O)OCC

Introduction

Chemical Structure and Properties

Diethyl 2-(ethoxymethylene)malonate has a monoisotopic mass of 216.099774 and an average mass of 216.233 . The compound is registered with CAS number 87-13-8 and EINECS number 201-725-7 . It contains a malonate structure with two ethyl ester groups and an ethoxymethylene substituent at the 2-position.

The basic structure consists of a propanedioic acid backbone with an ethoxymethylene group at the central carbon and two ethyl ester groups. This arrangement creates a highly functionalized molecule with several reactive sites, making it valuable for synthetic applications.

The compound is also known by several synonyms including:

  • Diethyl (ethoxymethylene)malonate

  • Diethyl ethoxymethylenemalonate

  • Propanedioic acid, 2-(ethoxymethylene)-, diethyl ester

  • DEEMM

Table 1: Physical and Chemical Properties of Diethyl 2-(Ethoxymethylene)malonate

PropertyValue
Molecular FormulaC₁₀H₁₆O₅
Average Mass216.233
Monoisotopic Mass216.099774
CAS Number87-13-8
EINECS201-725-7
ChemSpider ID6609
Physical AppearanceColorless liquid
Functional GroupsEster, Enol ether

Synthesis Methods

Conventional Batch Synthesis

The conventional synthesis of diethyl 2-(ethoxymethylene)malonate typically involves the condensation reaction between diethyl malonate and triethyl orthoformate. This reaction proceeds with the elimination of ethanol to form the desired product .

The reaction mechanism involves several key steps:

  • Ionization of diethyl malonate

  • Formation of reaction intermediates

  • Ionization of triethyl orthoformate

  • Formation of condensation intermediates

  • Eliminative reaction to yield diethyl 2-(ethoxymethylene)malonate

In traditional batch synthesis, the raw materials (triethyl orthoformate, diethyl malonate) and catalyst are added to a reactor. The mixture is heated to 145-170°C, causing the ethanol formed during the reaction to be removed by distillation through a rectifying tower, which drives the reaction forward. After completion, excess triethyl orthoformate is removed by vacuum distillation, leaving the crude product in the reactor .

This batch process has several notable limitations:

  • High reaction temperatures requiring lengthy heating and cooling periods

  • Inefficient separation of ethanol and excess triethyl orthoformate

  • Complex operation that is difficult to automate

  • Catalyst residues can promote side reactions like further condensation or polymerization

  • Requires large excess of triethyl orthoformate to ensure complete reaction

Continuous Synthesis Process

To address the limitations of batch processing, continuous synthesis methods have been developed. One approach involves a series of reactors with continuous feed and separation processes:

  • Catalyst preparation: Typically involves loading a weakly acidic cation-exchange resin with metal ions like nickel and manganese

  • Continuous reaction: Raw materials are fed continuously into the reactor system

  • Continuous separation: The ethanol formed during the reaction is continuously removed by distillation

In the continuous process, triethyl orthoformate and diethyl malonate can be fed at controlled rates (e.g., 200 kg/hr each), and the ethanol produced is continuously removed. This approach offers several advantages over batch processing:

  • Higher efficiency and plant utilization

  • Better separation of ethanol and excess reagents

  • Automation potential

  • Reduced catalyst-induced side reactions

  • More efficient use of raw materials

Catalyst Preparation and Role

The catalysts used in the synthesis play a crucial role in facilitating the reaction. A typical catalyst preparation involves:

  • Preparation of a solution containing nickel chloride (0.38 kg), manganese chloride tetrahydrate (0.02 kg), and acetic acid (8.5 kg) in water (100 kg)

  • Addition of weakly acidic cation-exchange resin (50.0 kg)

  • Washing with dehydrated alcohol to obtain the loaded ionic catalyst

The catalyst facilitates the reaction by:

  • Promoting the ionization of diethyl malonate in acidic conditions

  • Forming six-membered ring intermediates that stabilize the carbanion of diethyl malonate

  • Facilitating the ionization of triethyl orthoformate to form carbonium ions

  • Promoting condensation between the carbanion and carbonium ion species

  • Facilitating the eliminative reaction to form the final product

Applications

Pharmaceutical Intermediates

Diethyl 2-(ethoxymethylene)malonate serves as an important intermediate in pharmaceutical synthesis. Some notable applications include:

  • Synthesis of quinoline derivatives: The compound is used in the Gould-Jacobs reaction to produce substituted 4-hydroxyquinolines, which are important building blocks for various pharmaceutical compounds .

  • Production of antimicrobial compounds: It serves as a key reagent in synthesizing compounds with activity against bacterial strains, including Helicobacter pylori .

  • Preparation of heterocyclic compounds: The highly functionalized structure makes it suitable for synthesizing various heterocyclic systems used in medicinal chemistry.

Antimicrobial Compound Synthesis

One significant application of diethyl 2-(ethoxymethylene)malonate is in the synthesis of antimicrobial compounds, particularly those targeting H. pylori. The Gould-Jacobs reaction using this compound allows for the synthesis of substituted 4-hydroxyquinolines, which can be further transformed into compounds with potent antimicrobial activity .

The synthetic pathway typically involves:

  • Reaction of diethyl 2-(ethoxymethylene)malonate with anilines to form anilinomethylenemalonate intermediates

  • Cyclization of these intermediates to form 4-hydroxyquinolines

  • Hydrolysis and decarboxylation steps

  • Conversion of 4-hydroxyquinolines to 4-chloroquinolines using phosphorous oxychloride

  • Reaction with diethyl sodiomethylmalonate to yield substituted ethyl 2-(quinolin-4-yl)propanoates, which demonstrate antimicrobial activity

Research Findings

Derivative TypeTarget OrganismActivity LevelMechanismReference
Substituted ethyl 2-(quinolin-4-yl)propanoatesH. pyloriPotentNon-membrane damaging
4-HydroxyquinolinesVarious bacteriaModerate to highMultiple mechanisms

Reaction Mechanisms and Side Products

Research into the reactivity of diethyl 2-(ethoxymethylene)malonate has revealed interesting mechanistic aspects. In reactions with 2-cyanoacetanilides catalyzed by sodium ethoxide, unexpected transfers of the ethoxymethylene moiety have been observed .

Additionally, side reactions have been documented where 4-ethoxyquinolines form when diethyl 2-(ethoxymethylene)malonate reacts with anilines in the presence of sodium hydroxide. This occurs through partial hydrolysis of diethyl methylmalonate to form ethanol, which is then converted to sodium ethoxide and participates in nucleophilic substitution reactions .

During the synthesis of compounds 10k and 10m (specific ethyl 2-(quinolin-4-yl)propanoates), researchers isolated 4-ethoxyquinolines as side products. This was attributed to the formation of sodium hydroxide when sodium hydride was added to DMF containing trace moisture. The resulting sodium hydroxide caused partial hydrolysis of diethyl methylmalonate, producing ethanol that reacted with sodium hydride to form sodium ethoxide, which then produced 4-ethoxyquinolines through nucleophilic substitution reactions .

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